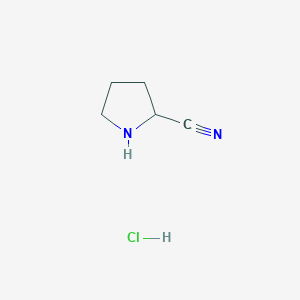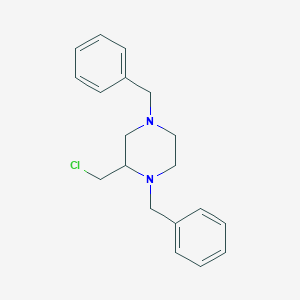
1,4-二苄基-2-(氯甲基)哌嗪
概述
描述
1,4-Dibenzyl-2-(chloromethyl)piperazine is a chemical compound with the molecular formula C19H23ClN2 . It is a white to yellow solid and is used for research purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1,4-Dibenzyl-2-(chloromethyl)piperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular weight of 1,4-Dibenzyl-2-(chloromethyl)piperazine is 314.86 . The InChI code for this compound is 1S/C19H23ClN2/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2 .Physical And Chemical Properties Analysis
1,4-Dibenzyl-2-(chloromethyl)piperazine is a white to yellow solid . It has a molecular weight of 314.86 . The compound should be stored at a temperature of 2-8°C .科学研究应用
不对称合成
1,4-二苄基-2-(氯甲基)哌嗪已被用于哌嗪生物碱的不对称合成。一个例子是合成(2S,5S)-2,5-二苄基-1,4-二甲基哌嗪,通过还原通过催化不对称氢化制备的二酮前体来实现(Takeuchi et al., 1990)。
药物合成
该化合物在改进曲美他嗪盐酸盐等药物的合成中发挥作用。已开发了一种新的合成路线,使用1,4-二苄基-2-(氯甲基)哌嗪作为前体来生产曲美他嗪盐酸盐,提供了一种经济、简单和更有效的方法(X. Ping, 2003)。
新化合物的开发
研究重点放在开发新的苄基哌嗪衍生物,其中带有单烷基和双烷基取代的1,2,4-三唑。使用1,4-二苄基-2-(氯甲基)哌嗪合成的这些化合物在包括制药在内的各个领域具有潜在应用(Al-Soud et al., 2005)。
抗菌应用
已合成并评估了1,4-二苄基-2-(氯甲基)哌嗪衍生物的抗菌性能。这些研究包括制备对各种细菌和真菌菌株显示出中等至良好活性的1,4-二取代-1,2,3-三唑衍生物(Jadhav et al., 2017)。
结构和化学分析
使用X射线衍射研究了含有1,4-二苄基哌嗪的化合物之间的分子间相互作用的结构方面。这些研究为这类化合物在材料科学和药物设计中的潜在应用提供了见解(Rezler et al., 2014)。
细胞毒性和癌症研究
已设计并测试了新型1,4-二苄基哌嗪衍生物对各种癌细胞系的细胞毒性效应。这项研究有助于开发用于治疗癌症的新型治疗剂(Yarim et al., 2012)。
抗菌剂的开发
1,4-二苄基-2-(氯甲基)哌嗪已被用于合成具有增强抗菌活性的新型化合物,显示了其在应对耐药细菌菌株方面的重要性(Shroff et al., 2022)。
安全和危害
The safety information for 1,4-Dibenzyl-2-(chloromethyl)piperazine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
1,4-dibenzyl-2-(chloromethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPECDQDHFCOVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)CCl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibenzyl-2-(chloromethyl)piperazine | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

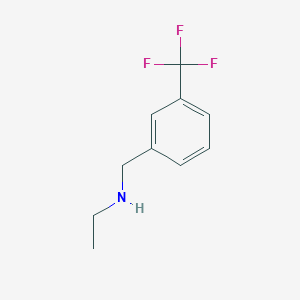
![2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B177674.png)

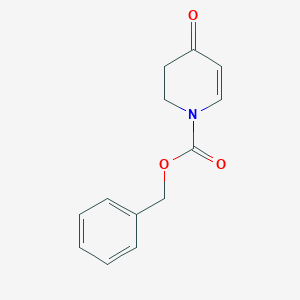
![2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid](/img/structure/B177679.png)
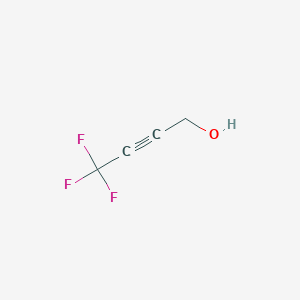
![tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B177683.png)
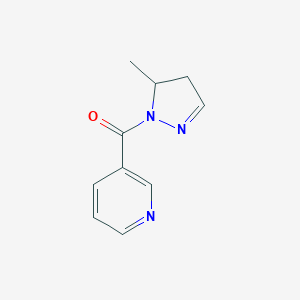
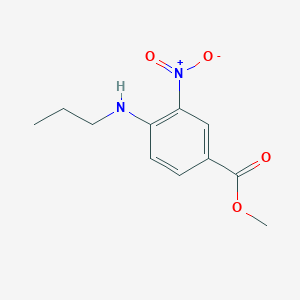
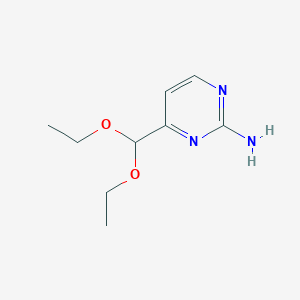
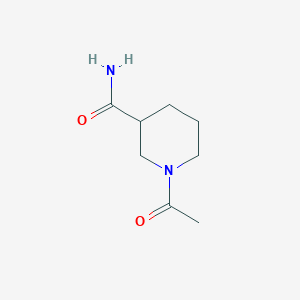
![Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B177697.png)
![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)
